(4-(4-Fluorophenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone - 1219842-28-0

(4-(4-Fluorophenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone

Catalog Number: EVT-2812376
CAS Number: 1219842-28-0
Molecular Formula: C17H15FN6O2
Molecular Weight: 354.345
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the specific synthesis of this compound is not described in the provided papers, several papers detail the synthesis of related compounds containing similar structural motifs. Common strategies for synthesizing 1,2,4-oxadiazoles involve cyclization reactions of N-acylhydrazones. [] These methods could potentially be adapted to synthesize the target compound.

Applications
  • Drug Discovery: Many compounds featuring piperazine, 1,2,4-oxadiazole, and substituted phenyl rings exhibit anti-inflammatory, [] anti-microbial, [, , , ] and anticancer [] activities. This suggests the target compound could be explored as a potential lead for developing new drugs.

Relevance: Compound 6 shares the 1,2,4-oxadiazole core structure with (4-(4-Fluorophenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone. Both compounds also possess a trifluoromethoxyphenyl substituent on the oxadiazole ring, although at different positions. This structural similarity suggests potential shared pharmacological properties and positions both compounds within the class of DORA agents. [ [] ]

(4-Chloro-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-methyl-2-[5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazol-3-yl]-pyrrolidin-1-yl}l-methanone (42)

Compound Description: (4-Chloro-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-methyl-2-[5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazol-3-yl]-pyrrolidin-1-yl}l-methanone (compound 42) emerged from optimization efforts aimed at addressing the shortcomings of compound 6. [ [] ] This DORA demonstrates improved in vivo efficacy compared to compound 6, suggesting successful optimization of the pharmacodynamic and pharmacokinetic properties. [ [] ]

Relevance: Compound 42 exhibits structural similarities with (4-(4-Fluorophenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone despite the replacement of the 1,2,4-oxadiazole ring with a 1,2,4-triazole. Both compounds share a trifluoromethoxyphenyl substituent and a similar overall architecture, placing them within the class of DORA agents. [ [] ] The inclusion of a pyrrolidine ring in compound 42, while absent in (4-(4-Fluorophenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone, represents a structural variation potentially contributing to its improved in vivo efficacy. [ [] ]

Relevance: While compound 3 lacks the 1,2,4-oxadiazole ring present in (4-(4-Fluorophenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone, it shares the piperazine moiety, albeit incorporated within a piperidine ring. [ [] ] This structural feature, along with the presence of a triazole ring and a substituted phenyl group, establishes a structural connection between the two compounds, both of which are being investigated as potential DORAs. [ [] ]

Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate

Compound Description: Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized via condensation reaction between carbamimide and 3-fluorobenzoic acid. [ [] ] It exhibited moderate anthelmintic activity and poor antibacterial activity. [ [] ]

Relevance: This compound shares the 1,2,4-oxadiazol core structure and the fluorophenyl substituent with (4-(4-Fluorophenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone. Both compounds also feature a piperazine ring attached to the oxadiazole moiety, highlighting a clear structural relationship. [ [] ] This structural similarity points to potential overlapping properties within the broader class of oxadiazole-containing compounds. [ [] ]

[S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone] (ADX47273)

Compound Description: [S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone], also known as ADX47273, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [ [, , , ] ] This compound has demonstrated preclinical antipsychotic-like and procognitive activities. [ [] ] It increases extracellular signal-regulated kinase and cAMP-responsive element-binding protein phosphorylation in the hippocampus and prefrontal cortex, critical areas for glutamate-mediated signal transduction. [ [] ] In animal models, ADX47273 reduces conditioned avoidance responding, apomorphine-induced climbing, and phencyclidine, apomorphine, and amphetamine-induced locomotor activities, suggesting antipsychotic effects. [ [] ] Moreover, it enhances novel object recognition and reduces impulsivity in the five-choice serial reaction time test, indicating procognitive activity. [ [] ] Further research revealed that ADX47273 produces a sustained increase in glutamate efflux in the medial prefrontal cortex and amplifies the effect of NMDA receptor antagonism on glutamate efflux. [ [] ] Mechanistic studies demonstrated that ADX47273 exerts its allosteric modulatory effects primarily through efficacy-driven modulation at the mGlu5 receptor. [ [] ] In a study on single-cell oscillatory Ca2+ signaling, ADX47273, while not stimulating a Ca2+ response alone, concentration-dependently increased the frequency of Ca2+ oscillations induced by glutamate or quisqualate, indicating its ability to "tune" the Ca2+ oscillation frequency initiated by mGlu5 receptor activation. [ [] ]

Relevance: ADX47273 shares the 1,2,4-oxadiazol core structure and the fluorophenyl substituent with (4-(4-Fluorophenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone. The presence of a piperidine ring in ADX47273, while the target compound has a piperazine ring, represents a close structural similarity. Both compounds belong to the class of oxadiazole-containing compounds and exhibit activity related to the central nervous system, further solidifying their structural and functional relationship. [ [, , , ] ]

(Substituted)(4-{5-[3-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazin-1-yl)methanone Derivatives

Compound Description: A series of (substituted)(4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazin-1-yl)methanone derivatives were synthesized using piperazine containing 1,2,4-oxadiazole as the central structural motif with substituted acids. [ [] ] These derivatives were evaluated for in vitro antibacterial activity, with compounds 8a, 8c, 8d, 8f, 8g, and 8i exhibiting notable activity. [ [] ]

Relevance: The (substituted)(4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazin-1-yl)methanone derivatives share the 1,2,4-oxadiazole core, the trifluoromethoxyphenyl substituent, and the piperazine ring linked to the oxadiazole with (4-(4-Fluorophenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone. [ [] ] These shared structural elements indicate a close relationship between the two compound types and suggest potential similarities in their biological profiles, particularly their antibacterial activity. [ [] ]

Properties

CAS Number

1219842-28-0

Product Name

(4-(4-Fluorophenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone

Molecular Formula

C17H15FN6O2

Molecular Weight

354.345

InChI

InChI=1S/C17H15FN6O2/c18-12-1-3-13(4-2-12)23-7-9-24(10-8-23)17(25)16-21-15(22-26-16)14-11-19-5-6-20-14/h1-6,11H,7-10H2

InChI Key

ZNVFMIQODOMLLJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=NC(=NO3)C4=NC=CN=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.